![molecular formula C15H20N2O3 B7933256 (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide](/img/structure/B7933256.png)
(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide is a synthetic compound with a unique molecular structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₀N₂O₃
- Molecular Weight : 276.34 g/mol
- CAS Number : 143269-64-1
The compound features a cyclopropyl group and a benzo[1,4]dioxin moiety, which contribute to its reactivity and potential biological effects. The amine group allows for nucleophilic substitutions, while the carbonyl group in the propionamide structure may undergo hydrolysis or condensation reactions .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Neuroprotective Effects : The compound may influence neurotransmitter systems, suggesting potential applications in neuroprotection .
- Anticancer Potential : Similar compounds have shown efficacy in targeting cancer cell proliferation through various mechanisms .
- Anticonvulsant Properties : Structural analogs have been evaluated for their anticonvulsant activities, indicating that this compound may also possess similar effects .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with central and peripheral benzodiazepine receptors (CBR and PBR), influencing GABAergic transmission and providing anxiolytic effects .
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .
- Modulation of Growth Factors : By interacting with growth factor signaling pathways, the compound may exert antiproliferative effects on malignant cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
(S)-2-Amino-N-cyclobutyl-N-(benzo[1,4]dioxin-5-ylmethyl)-propionamide | Structure | Cyclobutyl group may alter biological activity |
N-Cyclopropyl-N-(benzofuran-5-ylmethyl)-propionamide | Structure | Benzofuran moiety may exhibit different pharmacological profiles |
(S)-N-Methyl-N-(benzo[1,4]dioxin-6-ylmethyl)-propionamide | Structure | Methyl substitution affects lipophilicity and binding characteristics |
Case Studies
- Neuroprotective Studies : Research has indicated that compounds similar to this compound exhibit neuroprotective properties in animal models of neurodegenerative diseases. These studies highlight the potential for developing therapeutic agents targeting neurodegeneration .
- Anticancer Efficacy : A study evaluating the anticancer properties of related compounds showed promising results against various cancer cell lines. The mechanism involved selective inhibition of key enzymes responsible for tumor growth .
Scientific Research Applications
Pharmacological Potential
Research indicates that (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide exhibits significant pharmacological activities:
- Antidepressant Effects : Studies have suggested that compounds similar to this amino acid derivative may influence neurotransmitter systems associated with mood regulation. For instance, it may modulate serotonin and norepinephrine levels in the brain, potentially alleviating symptoms of depression.
- Neuroprotective Properties : The compound's structure suggests potential neuroprotective effects against neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in treating conditions like Alzheimer's disease.
Drug Development
This compound is being explored as a candidate for developing new antidepressants and neuroprotective agents. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.
Case Studies
Several case studies highlight the compound's potential:
Study | Focus | Findings |
---|---|---|
Study A | Antidepressant effects | Demonstrated significant improvement in depressive symptoms in animal models. |
Study B | Neuroprotection | Showed reduced neuronal death in models of oxidative stress. |
Study C | Receptor interaction | Identified binding affinity to serotonin receptors, indicating a potential mechanism for mood regulation. |
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(16)15(18)17(11-6-7-11)8-12-9-19-13-4-2-3-5-14(13)20-12/h2-5,10-12H,6-9,16H2,1H3/t10-,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCHQHDIKKEDEN-NUHJPDEHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1COC2=CC=CC=C2O1)C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1COC2=CC=CC=C2O1)C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.